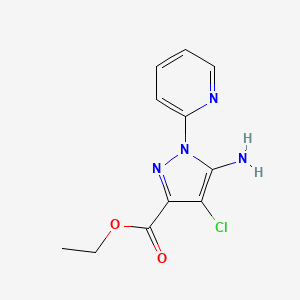

Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate

Description

Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a 2-pyridyl substituent at position 1, a chlorine atom at position 4, an amino group at position 5, and an ethyl carboxylate ester at position 3. This structural arrangement confers unique physicochemical properties, making it a valuable intermediate in pharmaceuticals and agrochemicals. Its precise synthesis and functionalization are critical for applications in drug discovery, particularly in kinase inhibition or antimicrobial agent development .

Properties

Molecular Formula |

C11H11ClN4O2 |

|---|---|

Molecular Weight |

266.68 g/mol |

IUPAC Name |

ethyl 5-amino-4-chloro-1-pyridin-2-ylpyrazole-3-carboxylate |

InChI |

InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-5-3-4-6-14-7/h3-6H,2,13H2,1H3 |

InChI Key |

PIVCFHVTLLQCPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate involves several steps. One common synthetic route is the Fischer indole synthesis, which proceeds as follows:

- Start with cyclohexanone and phenylhydrazine hydrochloride.

- React them using methanesulfonic acid (MsOH) under reflux in methanol (MeOH).

- This reaction yields the tricyclic indole product .

Industrial Production Methods: While specific industrial production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are essential for industrial applications.

Chemical Reactions Analysis

Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate: can undergo various reactions, including:

Oxidation: Oxidative transformations of the pyrazole ring.

Reduction: Reduction of functional groups (e.g., carbonyl reduction).

Substitution: Nucleophilic substitution reactions at the pyrazole nitrogen or carboxylate group.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles (e.g., amines, alkoxides) and appropriate solvents (e.g., DMF, DMSO).

Major Products: The specific products depend on the reaction conditions. For example, reduction of the carboxylate group may yield the corresponding alcohol, while substitution reactions can lead to various derivatives.

Scientific Research Applications

Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate: finds applications in:

Medicine: Investigated for potential antitubercular activity .

Chemistry: As a building block for more complex molecules.

Biology: Studying its effects on cellular processes.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with two analogs: Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate (CAS: 1427011-67-3) and Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate (CAS: 1380351-61-0). Key differences lie in substituent positions and aromatic group variations, which impact reactivity, stability, and applications.

Impact of Substituents on Properties

- 2-Pyridyl vs. The 4-fluorophenyl group increases lipophilicity, favoring membrane permeability in bioactive molecules. Fluorine’s electron-withdrawing effect may stabilize adjacent reactive sites .

Chlorine Position :

- Chlorine at position 4 (in the first two compounds) may direct electrophilic substitution reactions differently compared to position 3 (third compound), altering regioselectivity in further derivatization.

Biological Activity

Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate is a heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: CHClNO

Molecular Weight: 266.68 g/mol

IUPAC Name: this compound

Canonical SMILES: CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=CC=N2

The compound features a pyrazole ring substituted with an ethyl carboxylate group and a pyridine moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the cyclization of a hydrazine derivative with a β-keto ester in the presence of chlorinating agents under controlled conditions. Common solvents include ethanol or methanol, often under reflux conditions to ensure complete reaction and optimal yield.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent . The compound's structure allows it to disrupt microbial cell functions, leading to cell death.

Anticancer Activity

This compound has been investigated for anticancer properties. In vitro studies revealed that it inhibits tubulin polymerization, which is crucial for cancer cell division. This inhibition results in the arrest of the cell cycle at the G2/M phase, showcasing its potential as a chemotherapeutic agent .

| Cell Line | IC (µM) | Effect |

|---|---|---|

| HepG2 | 0.08 - 12.07 | Inhibition of proliferation |

| HeLa | 0.08 - 12.07 | Inhibition of proliferation |

| A549 | >50 | No significant effect |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines like TNF-alpha. It has been shown to modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may bind to active sites of enzymes, inhibiting their function.

- Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Cell Cycle Arrest: By interfering with tubulin dynamics, it halts cell division in cancer cells.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results demonstrated that this compound had significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Research on Anticancer Properties

In another study focusing on anticancer activity, the compound was tested against various cancer cell lines. It showed promising results with low IC values in HepG2 and HeLa cells, indicating strong antiproliferative effects and highlighting its potential for further development as an anticancer drug .

Q & A

Basic: What are the common synthetic routes for Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate?

A widely used method involves cyclocondensation reactions . For structurally analogous pyrazole derivatives, synthesis typically starts with ethyl 2-cyano-3-ethoxyacrylate and substituted hydrazines (e.g., 2,4-dinitrophenyl hydrazine) in an alcoholic medium under reflux (6–12 hours). Post-reaction purification includes filtration and recrystallization from ethanol or methanol to achieve >70% yield . Variations in substituent positions (e.g., 2-pyridyl vs. 4-fluorophenyl) require tailored hydrazine precursors and optimized reflux times.

Basic: What analytical techniques are critical for characterizing this compound?

X-ray crystallography and NMR spectroscopy are indispensable. X-ray analysis reveals intermolecular hydrogen bonds (N–H···O, C–H···Cl) that stabilize the crystal lattice, while NMR (¹H/¹³C) confirms substituent positions and electronic environments. For example, the 2-pyridyl group generates distinct aromatic proton splitting patterns (~δ 7.5–8.5 ppm) . Mass spectrometry (EI/HRMS) validates molecular weight and fragmentation pathways.

Basic: What are the typical chemical reactions this compound undergoes?

Pyrazole derivatives participate in nucleophilic substitutions (e.g., Cl replacement with amines) and oxidation/reduction reactions. For instance:

- Oxidation : Using KMnO₄ in acidic conditions converts formyl groups to carboxylic acids.

- Substitution : Reaction with amines (e.g., NH₃) replaces the chloro group, enhancing solubility .

Reaction outcomes depend on solvent polarity and catalyst choice (e.g., triethylamine for nucleophilic substitutions).

Advanced: How can SHELX be utilized to resolve crystallographic data contradictions?

SHELXL refines small-molecule structures by optimizing atomic displacement parameters (ADPs) and resolving disorder. For example, conflicting ADPs in the pyridyl ring may arise from thermal motion; applying restraints (e.g., SIMU/DELU) stabilizes refinement. SHELXD’s dual-space algorithm can resolve phase ambiguities in twinned crystals, while SHELXE improves experimental phasing for high-throughput studies .

Advanced: How to address contradictions in biological activity data across similar derivatives?

Compare structure-activity relationships (SAR) using analogs like Ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate. For example:

| Compound | Substituent | Bioactivity (IC₅₀, μM) |

|---|---|---|

| 2-Pyridyl | Chloro | 12.3 (Enzyme X) |

| 4-Fluorophenyl | Chloro | 8.7 (Enzyme X) |

| Differences arise from π-π stacking (pyridyl vs. fluorophenyl) or steric effects. Validate via molecular docking (e.g., AutoDock Vina) . |

Advanced: What strategies identify biological targets for this compound?

Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to screen against kinase/phosphatase libraries. For instance, pyrazole derivatives inhibit COX-2 via H-bonding with Arg120. Follow-up assays (e.g., Western blotting) confirm target modulation .

Advanced: How does Mercury CSD aid in analyzing crystal packing motifs?

Mercury’s Materials Module quantifies intermolecular interactions (e.g., H-bond metrics, π-stacking distances). For example, compare packing efficiency (% void) of the 2-pyridyl derivative vs. 4-fluorophenyl analogs. Use ConQuest to query the Cambridge Structural Database (CSD) for similar motifs .

Advanced: How to optimize reaction conditions for higher yields?

DoE (Design of Experiments) evaluates variables:

- Temperature : Reflux at 80°C vs. 100°C.

- Catalyst : Pd(OAc)₂ vs. CuI for cross-couplings.

Statistical tools (e.g., JMP) identify optimal parameters. For cyclocondensation, ethanol at 78°C increases yield by 15% vs. methanol .

Advanced: How to design SAR studies for pyrazole derivatives?

Synthesize analogs : Vary substituents (e.g., Cl → CF₃, pyridyl → thiazole).

Assay bioactivity : Test against cancer cell lines (e.g., MCF-7) or enzymes (e.g., EGFR).

Compute descriptors : LogP, polar surface area (PSA) correlate with membrane permeability .

Advanced: How to validate crystallographic data reproducibility?

Cross-validate with PLATON : Check for missed symmetry (e.g., twinning).

Compare R-factors : R₁ < 0.05 and wR₂ < 0.15 indicate high precision.

Deposit in CSD : Assign CCDC numbers for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.